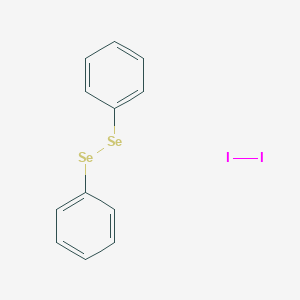

Molecular iodine;(phenyldiselanyl)benzene

Description

Molecular iodine (I₂) is a diatomic halogen molecule widely utilized in organic synthesis, catalysis, and medical applications due to its electrophilic and oxidative properties . Its ability to mediate cyclization, oxidation, and halogenation reactions makes it indispensable in heterocyclic compound synthesis, such as imidazoles . Notably, molecular iodine exhibits unique anticancer properties by acting as a pro-oxidant, distinct from ionic iodine (e.g., KI) .

(Phenyldiselanyl)benzene (C₆H₅-Se-Se-C₆H₅) is an organoselenium compound featuring a diselanyl (Se-Se) bridge between two phenyl groups. While less studied than iodine compounds, organoselenium reagents are valued in redox chemistry and catalysis, though their reactivity and applications differ significantly from iodine-based systems.

Properties

CAS No. |

59411-08-4 |

|---|---|

Molecular Formula |

C12H10I2Se2 |

Molecular Weight |

566.0 g/mol |

IUPAC Name |

molecular iodine;(phenyldiselanyl)benzene |

InChI |

InChI=1S/C12H10Se2.I2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;1-2/h1-10H; |

InChI Key |

CLWGFAMYQSGGGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2.II |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of molecular iodine;(phenyldiselanyl)benzene typically involves the reaction of molecular iodine with (phenyldiselanyl)benzene under specific conditions. One common method involves the use of molecular iodine as an electrophilic iodinating agent in the presence of a suitable solvent . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of molecular iodine;(phenyldiselanyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and atom-efficient oxidants in combination with molecular iodine can enhance the green chemical profile of the production process .

Chemical Reactions Analysis

Types of Reactions

Molecular iodine;(phenyldiselanyl)benzene undergoes various types of chemical reactions, including:

Oxidation: Molecular iodine acts as an oxidizing agent, facilitating the oxidation of organic substrates.

Reduction: The compound can participate in reduction reactions under specific conditions.

Substitution: Molecular iodine can promote nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions involving molecular iodine;(phenyldiselanyl)benzene include molecular iodine, oxidants, and nucleophiles. The reaction conditions may involve the use of solvents such as hexane or chloroform, or solvent-free protocols to enhance the green chemical profile .

Major Products Formed

The major products formed from reactions involving molecular iodine;(phenyldiselanyl)benzene depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iodinated organic compounds, while substitution reactions can produce a variety of new organic molecules .

Scientific Research Applications

Molecular iodine;(phenyldiselanyl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of molecular iodine;(phenyldiselanyl)benzene involves its role as a Lewis acid catalyst and oxidizing agent. Molecular iodine can activate organic substrates by facilitating the formation of electrophilic intermediates, which then undergo further reactions to form the desired products . The compound’s molecular targets and pathways include the activation of nucleophiles and the promotion of electrophilic substitution reactions .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Reactivity in Imidazole Synthesis

| Reagent | Yield (%) | Reaction Time (h) | Key Conditions |

|---|---|---|---|

| Molecular Iodine (I₂) | 85–90 | 24 | DMSO/EtOH, 100°C |

| PIDA | 70–75 | 12 | Acetonitrile, 80°C |

| Br₂ | 60–65 | 18 | CH₂Cl₂, reflux |

Table 2. Anticancer Activity of Iodine Species

| Compound | Mechanism | IC₅₀ (Breast Cancer) | Reference |

|---|---|---|---|

| Molecular Iodine (I₂) | ROS generation, apoptosis | 10–15 µM | |

| KI (I⁻) | No significant activity | >100 µM |

Biological Activity

Molecular iodine (I₂) and organoselenium compounds, such as (phenyldiselanyl)benzene, have garnered attention in recent years for their diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of these compounds, synthesizing findings from various studies.

Antioxidant Properties

Molecular iodine is recognized for its antioxidant capabilities. Research indicates that I₂ can exert protective effects against oxidative stress in various tissues. For instance, supplementation with I₂ has shown to alleviate symptoms in patients with fibrocystic breast disease and benign prostatic hyperplasia (BPH), suggesting a role in reducing inflammation and promoting tissue health .

Antimicrobial Activity

Iodine is widely known for its broad-spectrum antimicrobial properties. Studies have demonstrated that I₂ can be effectively used in topical formulations to inhibit bacterial growth without significant cytotoxicity. For example, a glycerine composition containing I₂ was found to have lower cytotoxic effects compared to traditional iodine solutions like PVP-I .

Clinical Applications

Clinical studies have highlighted the utility of I₂ in treating conditions associated with inflammation and infection. The administration of Lugol’s solution, which contains I₂, has been associated with decreased prostate-specific antigen (PSA) levels in BPH patients, indicating potential therapeutic benefits .

Synthesis and Properties

(Phenyldiselanyl)benzene is an organoselenium compound that has been studied for its biological activity. Organoselenium compounds are known for their antioxidant properties and potential therapeutic effects against various diseases.

Biological Activity

Research has indicated that organoselenium compounds can exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Comparative Analysis of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Potential | Clinical Applications |

|---|---|---|---|---|

| Molecular Iodine (I₂) | High | High | Moderate | Fibrocystic breast disease, BPH |

| (Phenyldiselanyl)benzene | Moderate | Low | High | Potential use in cancer therapy |

Case Studies

- Fibrocystic Breast Disease : A study involving patients supplemented with 5 mg/day of Lugol's solution showed significant remission of symptoms, supporting the anti-inflammatory effects of I₂ .

- Benign Prostatic Hyperplasia : In a clinical trial, administration of 5 mg/day of I₂ resulted in reduced PSA levels and improved urinary symptoms over eight months .

- Antimicrobial Efficacy : A comparative study found that topical applications of glycerine-I₂ compositions exhibited lower cytotoxicity than conventional iodine formulations while maintaining effective antimicrobial activity .

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize reaction conditions for molecular iodine-catalyzed multicomponent syntheses?

- Methodological Answer : Systematic optimization involves varying parameters such as solvent polarity (e.g., MeCN vs. DCM), temperature (25–80°C), catalyst loading (5–20 mol%), and heating methods (conventional vs. ultrasound). For example, highlights the use of a Box-Behnken Design (BBD) to evaluate three variables (solvent, temperature, iodine concentration) and their interactions, enabling efficient identification of optimal conditions. Reaction progress should be monitored via TLC or HPLC, with yields quantified using NMR or mass spectrometry .

Q. What are the key parameters to evaluate when assessing the catalytic efficiency of molecular iodine in selenylation reactions?

- Methodological Answer : Critical parameters include:

- Substrate scope : Test electron-rich vs. electron-deficient arylhydrazines and diselenides to assess compatibility ( ).

- Turnover frequency (TOF) : Calculate moles of product per mole of iodine per hour under standardized conditions.

- Side reactions : Monitor undesired pathways (e.g., over-oxidation) via control experiments without iodine.

Reproducibility requires strict documentation of solvent purity, iodine source (e.g., sublimed vs. commercial), and moisture control .

Q. How can spectroscopic techniques characterize intermediates in (phenyldiselanyl)benzene-mediated reactions?

- Methodological Answer :

- Raman spectroscopy : Identify iodine-starch complexes or hypervalent intermediates (e.g., λ~600 nm for I–I stretching modes) .

- NMR : Use Se NMR to track selenium coordination environments.

- X-ray crystallography : Resolve structural details of crystalline intermediates (e.g., iodonium salts in ).

Cross-validate findings with computational IR/Raman simulations (DFT) to confirm assignments .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of hypervalent iodine(III) vs. iodine(V) reagents in arylselenylations?

- Methodological Answer : Iodine(III) reagents (e.g., diaryliodonium salts) typically undergo single-electron transfer (SET) pathways, while iodine(V) species (e.g., Dess-Martin periodinane) favor polar mechanisms. demonstrates that solvent polarity (e.g., fluoroalcohols) stabilizes transition states in SET processes. Use radical traps (TEMPO) and kinetic isotope effects (KIE) to distinguish mechanisms. DFT studies (B3LYP/6-31G*) can map energy profiles for competing pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiency of molecular iodine across different substrates?

- Methodological Answer : Contradictions often arise from unaccounted variables:

- Substrate electronic effects : Quantify Hammett σ values for arylhydrazines to correlate reactivity with electronic descriptors.

- Solvent coordination : Test coordinating solvents (DMF, DMSO) that may deactivate iodine via adduct formation.

- Precompetitive inhibition : Use Lineweaver-Burk plots to identify substrate inhibition at high concentrations.

Re-evaluate conflicting studies using standardized protocols ( ) and meta-analysis tools .

Q. What computational strategies integrate experimental data to elucidate reaction pathways in iodine-catalyzed systems?

- Methodological Answer :

- DFT calculations : Optimize geometries (B3LYP/def2-TZVP) for proposed intermediates and transition states. Compare computed NMR/IR spectra with experimental data ( ).

- Microkinetic modeling : Fit rate constants to experimental yield/time data using software like COPASI.

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for untested substrates .

Q. How can researchers design multi-component reactions (MCRs) leveraging (phenyldiselanyl)benzene’s dual functionality?

- Methodological Answer :

- Orthogonal reactivity : Exploit selenium’s nucleophilicity and iodine’s electrophilicity in tandem reactions. For example, details MCRs where (phenyldiselanyl)benzene acts as both a selenium donor and a leaving group.

- Sequential addition : Stage reagents to avoid premature deactivation (e.g., add iodine after diselenide activation).

- In situ monitoring : Use ReactIR to detect transient species and adjust stoichiometry dynamically .

Q. What strategies mitigate decomposition of molecular iodine under aerobic or humid conditions?

- Methodological Answer :

- Stabilizers : Add KI (0.1–1 eq.) to form I, reducing sublimation.

- Moisture control : Use molecular sieves (3Å) or conduct reactions under inert atmosphere.

- Low-temperature protocols : Perform reactions at –20°C to slow iodine oxidation ( ). Confirm stability via TGA/DSC analysis .

Tables for Data-Driven Analysis

| Spectroscopic Tool | Application | Key Observations |

|---|---|---|

| Se NMR | Tracking Se–I adducts | δ 200–300 ppm for Se–I bonds |

| Raman spectroscopy | Detecting I·S complex formation | Band at 180 cm (I–I) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.